1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine
Overview
Description
“1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine” is a compound that belongs to the class of triazolopyrazines . It has been found to be a potent inhibitor of dipeptidyl peptidase 4 (DPP-4) and has shown selectivity for DPP-4 over DPP-8 . This compound has been reported to improve glucose tolerance in insulin-resistant rats and mice .
Synthesis Analysis
The synthesis of triazolopyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . A series of novel [1,2,4]triazolo [4,3- a ]pyrazine derivatives were designed and synthesized, and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .
Molecular Structure Analysis
The molecular structure of “1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine” is characterized by the presence of a triazolopyrazine core. This core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrazine . The presence of a piperidine moiety is also noted .
Chemical Reactions Analysis
The chemical reactions involving “1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine” are typically characterized by aromatic nucleophilic substitution . The compound has been found to exhibit cytotoxicity at certain concentrations .
Scientific Research Applications
Antimicrobial Agents
Compounds with the 1,2,4-triazole ring have been found to possess antimicrobial properties. They are used in the development of drugs that can inhibit the growth of microorganisms or kill them outright .
Antifungal Applications
These compounds also show promise in antifungal treatments, combating fungal infections by disrupting the growth and reproduction of fungal cells .
Anticancer Properties
Some derivatives have been evaluated for their potential in cancer treatment. They have been tested against various cancer cell lines and have shown inhibitory effects on cell proliferation .
Antibacterial Activity
The antibacterial activity of triazolo[4,3-a]pyrazine derivatives has been studied, with some compounds showing promising results against bacterial strains .
Kinase Inhibition
Certain derivatives have been designed and synthesized to target kinase enzymes, which play a crucial role in cell signaling and are often implicated in diseases like cancer .
Antiproliferative Activities
These compounds have been evaluated for their ability to inhibit cell proliferation, an important factor in the treatment of diseases characterized by uncontrolled cell growth .
Mechanism of Action
Target of Action
The primary targets of “1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine” are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively. Overexpression or mutation of these kinases can lead to uncontrolled cell proliferation and angiogenesis, contributing to the development and progression of cancer .
Mode of Action
This compound interacts with its targets (c-Met and VEGFR-2 kinases) by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the downstream signaling pathways associated with cell growth and angiogenesis, leading to a decrease in cancer cell proliferation and tumor growth .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, it disrupts the downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell growth and survival . This disruption leads to cell cycle arrest and apoptosis, thereby inhibiting tumor growth .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of A549 cells . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antitumor effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c11-8-1-4-15(5-2-8)9-10-14-13-7-16(10)6-3-12-9/h3,6-8H,1-2,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGHOKYNIJIRLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CN3C2=NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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